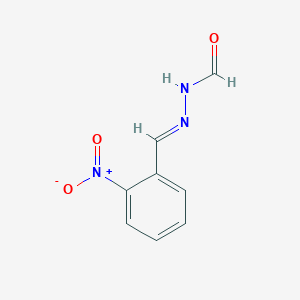
1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorinated benzene derivatives.
Nucleophilic Substitution: A nucleophilic substitution reaction is carried out where a fluorine atom is introduced into the benzene ring.
Coupling Reaction: The fluorinated benzene derivative is then subjected to a coupling reaction with 3-fluorophenol under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used for reduction.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Fluorinated quinones and hydroquinones.
Reduction Products: Partially hydrogenated benzene derivatives.
Substitution Products: Fluorinated benzene derivatives with various functional groups.
科学的研究の応用
1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 1,3-Difluoro-2-propanol
- 2-Fluoroethanol
- Methyl fluoroacetate
- Fluoroethyl fluoroacetate
Comparison
1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is unique due to its multiple fluorine atoms and the presence of both phenoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, compared to other similar compounds.
特性
分子式 |
C13H6F6O |
|---|---|
分子量 |
292.18 g/mol |
IUPAC名 |
1,3-difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F6O/c14-8-2-1-3-9(6-8)20-12-10(15)4-7(5-11(12)16)13(17,18)19/h1-6H |
InChIキー |
NXMYSEJYPQOFCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


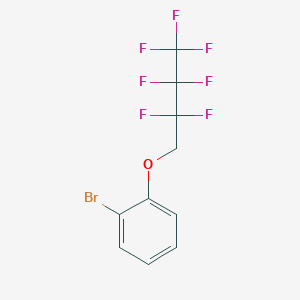
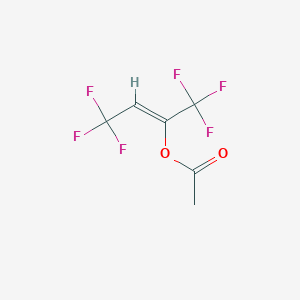
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)
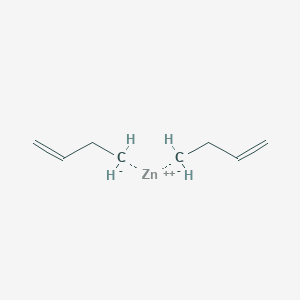

![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)



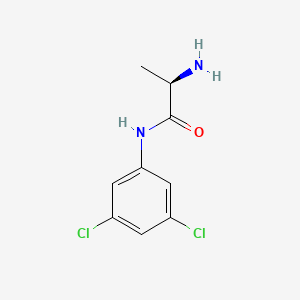
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)
